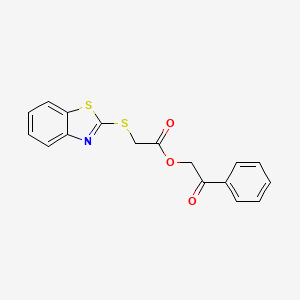![molecular formula C20H19NO4 B5889666 methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DMACI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMACI is a synthetic compound that belongs to the class of indole derivatives. It has been studied extensively for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is also stable under various experimental conditions, making it a suitable candidate for in vitro and in vivo studies. However, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate. One area of research is the development of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate derivatives with improved pharmacological properties is an area of active research.
Synthesemethoden
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 2,5-dimethylphenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-9-14(2)18(10-13)25-12-19(22)21-11-16(20(23)24-3)15-6-4-5-7-17(15)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMOVSURZNIATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)

![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5889659.png)


